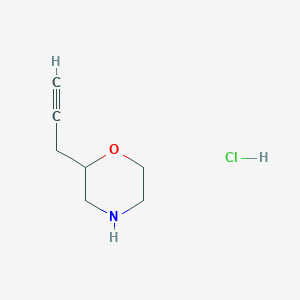
(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is a useful research compound. Its molecular formula is C24H15BrN2O and its molecular weight is 427.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis and Antibacterial Activity
One notable application of related compounds to (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is in the field of green chemistry and antibacterial research. A study by Salman A. Khan et al. (2017) discussed the green synthesis and spectrofluorometric characterization of a heterocyclic compound derived from chalcone, showing potential antibacterial activity. This study underscores the potential of such compounds in developing new antibacterial agents through environmentally friendly synthesis methods (Salman A. Khan, 2017).
Electrocatalytic Multicomponent Assembling
In another application, Zahra Vafajoo et al. (2014) explored the electrocatalytic multicomponent assembling involving aldehydes, 4-hydroxycoumarin, and malononitrile to efficiently produce 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This method presents an efficient approach to synthesizing complex molecules under mild conditions, demonstrating the versatility of furan-carbonitrile derivatives in organic synthesis (Zahra Vafajoo et al., 2014).
Synthesis of Heterocyclic Compounds
V. Kisel et al. (2002) reported on the synthesis of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment. Their work highlights the potential for using compounds similar to this compound as precursors in the synthesis of complex heterocyclic structures, which could have implications in medicinal chemistry and materials science (V. Kisel et al., 2002).
Photophysical Characterization of Organotin Compounds
In the field of materials science, M. C. García-López et al. (2014) conducted a study on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, aiming for applications in organic light-emitting diodes (OLEDs). This research underscores the potential of using furan-carbonitrile derivatives in the development of new materials for electronic applications, demonstrating their utility beyond purely pharmaceutical or chemical synthesis contexts (M. C. García-López et al., 2014).
Novel Anticancer Fused Pyrazole Derivatives
Furthermore, research into novel anticancer agents has also seen the application of similar compounds. N. Saleh et al. (2020) synthesized and evaluated the anticancer activity of fused pyrazole derivatives, targeting EGFR and VEGFR-2 as dual TK inhibitors. This study highlights the potential therapeutic applications of furan-carbonitrile derivatives in cancer treatment, showcasing their relevance in the development of targeted anticancer therapies (N. Saleh et al., 2020).
Propriétés
IUPAC Name |
2-[(E)-(2-bromophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O/c25-21-14-8-7-13-19(21)16-27-24-20(15-26)22(17-9-3-1-4-10-17)23(28-24)18-11-5-2-6-12-18/h1-14,16H/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTFFZBZWLWLAH-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)


![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)

![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)


![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2691324.png)


